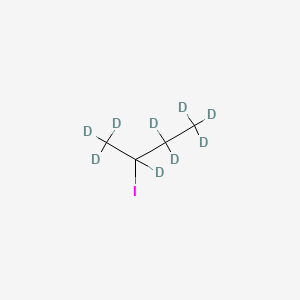
2-Iodobutane-D9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodobutane-D9 is a deuterated derivative of 2-iodobutane, where nine hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula for this compound is C4D9I, and it is commonly utilized in various fields such as organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodobutane-D9 typically involves the halogenation of butane derivatives. One common method is the reaction of 2-butanol with hydroiodic acid (HI) in the presence of a deuterium source. The reaction conditions often include:
- Temperature: 0-25°C
- Solvent: Deuterated solvents such as D2O or CDCl3
- Catalyst: Deuterium oxide (D2O) or other deuterium sources
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of high-purity deuterium sources to ensure maximum deuteration
- Advanced purification techniques such as distillation and crystallization to obtain high-purity this compound
化学反应分析
Types of Reactions: 2-Iodobutane-D9 undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) to form corresponding substituted products.
Reduction Reactions: Can be reduced to 2-butane-D9 using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation with reagents like potassium permanganate (KMnO4) can yield corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: NaN3, KCN, solvents like dimethyl sulfoxide (DMSO), temperature around 50-80°C
Reduction: LiAlH4, ether solvents, temperature around 0-25°C
Oxidation: KMnO4, aqueous or organic solvents, temperature around 25-50°C
Major Products:
- Substituted butane derivatives (e.g., 2-azidobutane-D9, 2-cyanobutane-D9)
- Reduced products like 2-butane-D9
- Oxidized products such as 2-butanol-D9 or 2-butanone-D9
科学研究应用
2-Iodobutane-D9 is widely used in scientific research due to its unique properties:
Chemistry: Utilized as a deuterated reagent in organic synthesis to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with enhanced stability and performance.
作用机制
The mechanism of action of 2-Iodobutane-D9 involves its interaction with various molecular targets and pathways:
Alkylation Agent: Acts as an alkylating agent in substitution reactions, where the iodine atom is replaced by nucleophiles.
Deuterium Labeling: The presence of deuterium atoms allows for the tracing of the compound in complex chemical and biological systems, providing insights into reaction pathways and metabolic processes.
相似化合物的比较
- 1-Iodobutane
- 2-Bromobutane
- 2-Chlorobutane
- 2-Fluorobutane
Comparison:
Deuterium Labeling: 2-Iodobutane-D9 is unique due to its deuterium labeling, which provides distinct spectroscopic properties and increased stability compared to non-deuterated analogs.
Reactivity: Similar to other halogenated butanes, but the presence of deuterium can influence reaction kinetics and mechanisms.
Applications: While other halogenated butanes are used in similar applications, this compound is preferred in studies requiring deuterium labeling for tracing and analysis.
属性
分子式 |
C4H9I |
|---|---|
分子量 |
193.07 g/mol |
IUPAC 名称 |
1,1,1,2,2,3,4,4,4-nonadeuterio-3-iodobutane |
InChI |
InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
InChI 键 |
IQRUSQUYPCHEKN-CBZKUFJVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])I |
规范 SMILES |
CCC(C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



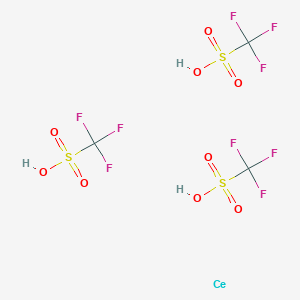
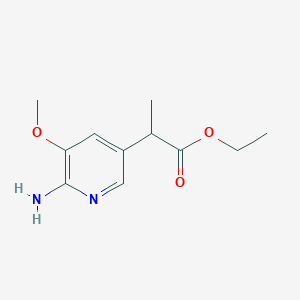
![N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13848121.png)
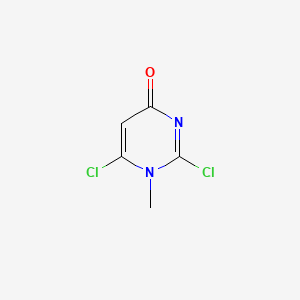
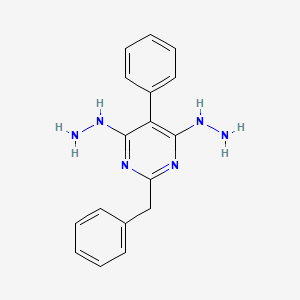
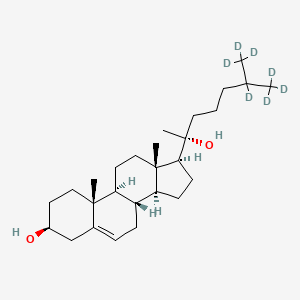
![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)

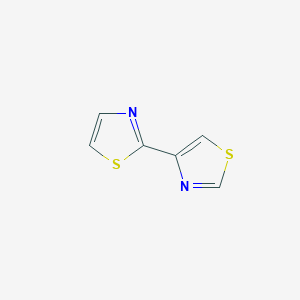

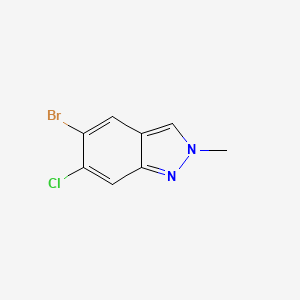
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
